Ethyl 2-hydroxycyclohexanepropionate
Description
Ethyl 2-hydroxycyclohexanepropionate (CAS 94088-21-8, C₁₁H₂₀O₃) is an ester derivative featuring a cyclohexane ring substituted with a hydroxyl group and a propionate ethyl ester chain.
Properties
IUPAC Name |
ethyl 3-(2-hydroxycyclohexyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h9-10,12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAWEXPAEZFKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCCCC1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60916532 | |
| Record name | Ethyl 3-(2-hydroxycyclohexyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60916532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94088-21-8 | |
| Record name | Ethyl 2-hydroxycyclohexanepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94088-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-hydroxycyclohexanepropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094088218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(2-hydroxycyclohexyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60916532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-hydroxycyclohexanepropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxycyclohexanepropionate can be synthesized through the esterification of 2-hydroxycyclohexanepropionic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of microreactors can enhance the efficiency of the process by improving mass and heat transfer, leading to higher conversion rates and product purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxycyclohexanepropionate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2-oxocyclohexanepropionic acid or 2-hydroxycyclohexanecarboxylic acid.
Reduction: Formation of 2-hydroxycyclohexanepropanol.
Substitution: Formation of 2-halo-2-hydroxycyclohexanepropionate.
Scientific Research Applications
Ethyl 2-hydroxycyclohexanepropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxycyclohexanepropionate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in various biochemical processes.
Comparison with Similar Compounds
Structural Isomers and Analogues
Ethyl 2-hydroxycyclohexanepropionate belongs to a class of cyclohexane-based esters. Key structural analogues include:
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Differences |
|---|---|---|---|---|
| Ethyl 2-hydroxycyclopentanehexanoate | 60145-67-7 | Not provided | Cyclopentane ring, hexanoate chain | Smaller ring size, longer ester chain |
| Cyclohexanone,2,2-diethoxy-6-methyl- | 165066-67-1 | C₁₁H₂₀O₃ | Diethoxy, methyl substituents | Lack of hydroxyl group; ether linkages |
| Ethyl 2-chloropropionate | 535-13-7 | C₅H₉ClO₂ | Chlorine substituent | Higher electronegativity, increased reactivity |
| Ethyl 2-hydroxyacetate | 623-50-7 | C₄H₈O₃ | Shorter acetate chain | Lower molecular weight, higher volatility |
Physicochemical Properties
- Polarity and Solubility: The hydroxyl group in this compound enhances polarity compared to non-hydroxylated analogues like 2-ethylhexyl acetate (CAS 103-09-3), which lacks hydrogen-bonding capacity . This difference likely reduces its volatility and increases water solubility relative to chlorinated derivatives (e.g., Ethyl 2-chloropropionate) .
- Thermal Stability: Cyclohexane rings generally confer higher thermal stability compared to cyclopentane derivatives (e.g., Ethyl 2-hydroxycyclopentanehexanoate) due to reduced ring strain .
Environmental and Health Impacts
- Exposure Limits : this compound lacks established exposure thresholds, unlike 2-ethylhexyl alcohol (CAS 104-76-7), which has a permissible exposure limit (PEL) of 400 ppm .
- Biodegradability : Esters with shorter chains (e.g., Ethyl 2-hydroxyacetate) may degrade faster than bulkier cyclohexane derivatives due to reduced steric hindrance .
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